![molecular formula C17H19N5O2 B5594306 N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)
N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that have been extensively studied for their potential pharmacological activities and chemical properties. Research in this area often focuses on synthesizing new derivatives and analyzing their structures and properties to understand their potential applications.
Synthesis Analysis
The synthesis of compounds similar to "N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide" involves various chemical strategies, including condensation reactions, the use of coupling reagents, and the exploration of different substituents to enhance desired properties. For example, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds demonstrates complex synthetic routes that are tailored to produce specific anticonvulsant activities (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized using various analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. These analyses provide detailed insights into the compounds' structural features, which are crucial for understanding their reactivity and biological activity. For instance, studies on novel pyrazole derivatives have employed these techniques to elucidate their structures (Shen et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings, including compounds structurally related to N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, has shown moderate antimicrobial activity. These studies underline the potential of such compounds in the development of new antimicrobial agents, suggesting a broad area of application in combating microbial resistance (Farag, Kheder, & Mabkhot, 2009; Darwish, Kheder, & Farag, 2010).
Metabolic Stability and Drug Design
One study focused on a compound known as BMS-1, a potent dual-acting angiotensin-1 and endothelin-A receptor antagonist, related to the N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, highlighted the importance of metabolic stability in drug design. It was found that modifications to the compound's structure could dramatically reduce CYP3A-mediated metabolism, suggesting pathways to enhance the bioavailability of similar compounds (Zhang et al., 2007).
Ligand Synthesis for Metal Coordination
The synthesis and coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been extensively reviewed, highlighting their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These applications demonstrate the chemical's relevance in materials science and biochemistry (Halcrow, 2005).
Insecticidal and Antibacterial Potential
Compounds synthesized from pyrimidine linked to pyrazole heterocyclics, similar in structure to N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, have been evaluated for their insecticidal and antibacterial potential. The structure-activity relationship established through these studies indicates the compound's potential application in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
N-methyl-2-pyrazol-1-yl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-16(22-9-5-8-19-22)17(23)21(2)12-14-10-15(20-24-14)13-6-4-7-18-11-13/h4-11,16H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERHRPCLGCYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC(=NO1)C2=CN=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

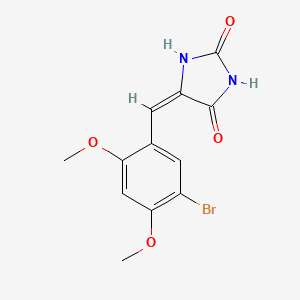

![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)
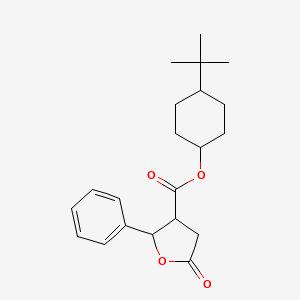
![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)
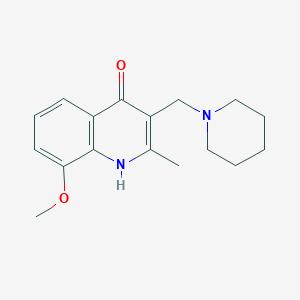
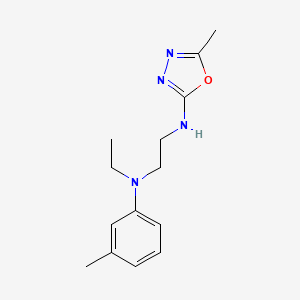
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
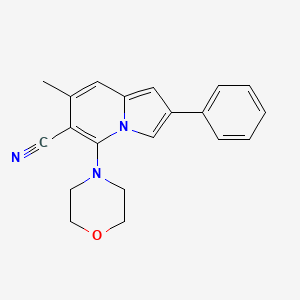

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)